Albocyclin Demonstrates MIC Equipotency to Vancomycin Against MRSA
In a microdilution assay, albocyclin inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5–1.0 μg/mL, which is equipotent to the first-line antibiotic vancomycin [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.5–1.0 μg/mL |
| Comparator Or Baseline | Vancomycin, 0.5–1.0 μg/mL |
| Quantified Difference | Equipotent (no significant difference) |
| Conditions | Microdilution assay, MRSA clinical isolates |
Why This Matters
Ensures comparable efficacy to the clinical standard in MRSA models without relying on glycopeptide mechanisms.
- [1] Tomoda H, et al. New structural scaffold 14-membered macrocyclic lactone ring for selective inhibitors of cell wall peptidoglycan biosynthesis in Staphylococcus aureus. J Antibiot. 2013;66:303–304. doi:10.1038/ja.2012.122 View Source
